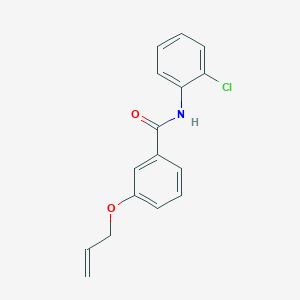
3-(allyloxy)-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(allyloxy)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activity.
Mecanismo De Acción
The exact mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, this compound has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(allyloxy)-N-(2-chlorophenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on 3-(allyloxy)-N-(2-chlorophenyl)benzamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies could also investigate the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the safety and toxicity profile of this compound.
Métodos De Síntesis
The synthesis of 3-(allyloxy)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenol to yield this compound. This synthesis method has been optimized through various modifications to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases, suggesting its potential use in treating inflammatory conditions.
Propiedades
Fórmula molecular |
C16H14ClNO2 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) |
Clave InChI |
QKAGUXTZLJGXOH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)


![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)